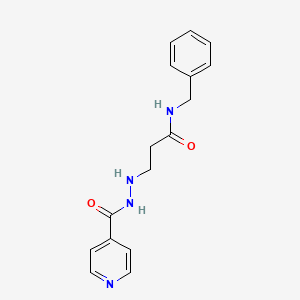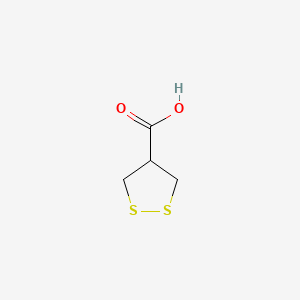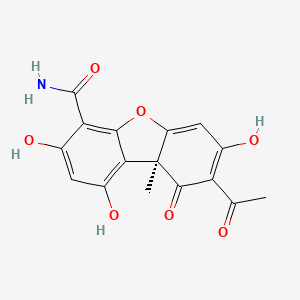
Cercosporamida
Descripción general
Descripción
La cercosporamida es un metabolito fúngico derivado de policétidos conocido por sus potentes actividades antifúngicas y anticancerígenas. Se aisló por primera vez del hongo Cercosporidium henningsii y desde entonces se ha identificado en varias otras especies de hongos. La this compound exhibe una variedad de actividades biológicas, lo que la convierte en un compuesto de gran interés en la investigación científica .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La cercosporamida ejerce sus efectos principalmente inhibiendo la proteína quinasa C en los hongos. Esta inhibición interrumpe la vía de señalización de la integridad de la pared celular, lo que lleva a la muerte celular fúngica. Además, la this compound inhibe la actividad de la quinasa del receptor tipo I de la proteína morfogenética ósea, lo que afecta los procesos de desarrollo en organismos como el pez cebra .
Compuestos similares:
Phomodiona: Otro policétido producido por Phoma sp.
Ácido úsnico: Un compuesto derivado de los líquenes con propiedades antifúngicas y anticancerígenas.
Dorsomorfina: Un inhibidor conocido de la actividad de la quinasa del receptor tipo I de la proteína morfogenética ósea.
Unicidad: La this compound es única debido a su doble actividad como agente antifúngico y anticancerígeno. Su capacidad para inhibir la proteína quinasa C y la quinasa del receptor tipo I de la proteína morfogenética ósea la convierte en un compuesto versátil para diversas aplicaciones científicas .
Análisis Bioquímico
Biochemical Properties
Cercosporamide plays a crucial role in biochemical reactions, primarily as an inhibitor of protein kinases. It selectively inhibits the fungal Pkc1 kinase, which is essential for maintaining cell wall integrity in fungi . This inhibition disrupts the cell wall biosynthesis pathway, leading to fungal cell death. Cercosporamide also interacts with the eukaryotic initiation factor 4E (eIF4E) by inhibiting its phosphorylation, which is critical for mRNA translation and various cellular functions .
Cellular Effects
Cercosporamide exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell growth and migration, induces apoptosis, and enhances the efficacy of chemotherapeutic agents like doxorubicin and cisplatin . In acute myeloid leukemia cells, cercosporamide suppresses the phosphorylation of eIF4E, leading to reduced leukemic progenitor cell viability . Additionally, cercosporamide affects cell signaling pathways, gene expression, and cellular metabolism by targeting key proteins involved in these processes .
Molecular Mechanism
At the molecular level, cercosporamide exerts its effects through several mechanisms. It inhibits the activity of protein kinases such as Pkc1 and bone morphogenetic protein receptor type I (BMPR) kinases . This inhibition disrupts the phosphorylation of downstream targets like SMAD1/5 and eIF4E, leading to altered gene expression and cellular responses . Cercosporamide also binds to and inhibits the mitogen-activated protein kinase (MAPK) interacting kinase (MNK), further affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cercosporamide change over time. Its antifungal activity peaks during the early stages of incubation, with maximum production observed around the eighteenth day . Cercosporamide remains stable under specific storage conditions, such as being kept at -20°C, where it retains its activity for extended periods . Long-term studies have shown that cercosporamide maintains its efficacy in inhibiting fungal growth and inducing apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of cercosporamide vary with different dosages in animal models. In zebrafish models, cercosporamide inhibits BMPR type I kinase activity, leading to developmental defects at higher doses . In xenograft mouse models, cercosporamide exhibits antileukemic effects and enhances the efficacy of cytarabine in a dose-dependent manner . High doses of cercosporamide may result in toxic effects, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
Cercosporamide is involved in several metabolic pathways, particularly those related to cell wall biosynthesis and mRNA translation. It interacts with enzymes like Pkc1 and MNK, inhibiting their activity and disrupting downstream signaling pathways . This inhibition affects metabolic flux and metabolite levels, leading to altered cellular responses and reduced viability of target cells .
Transport and Distribution
Within cells and tissues, cercosporamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Cercosporamide accumulates in specific cellular compartments, where it exerts its inhibitory effects on target proteins and pathways . Its distribution is influenced by factors such as solubility, stability, and binding affinity to cellular components .
Subcellular Localization
Cercosporamide localizes to specific subcellular compartments, where it exerts its activity. It is known to target the cytoplasm and nucleus, where it inhibits key proteins involved in cell signaling and gene expression . Post-translational modifications and targeting signals play a role in directing cercosporamide to these compartments, ensuring its effective interaction with target biomolecules .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La cercosporamida se produce típicamente mediante fermentación fúngica. El hongo endófito Phoma sp. NG-25 es conocido por producir this compound junto con otros policétidos. La condición de cultivo óptima para la producción de this compound implica el crecimiento del hongo en medio de caldo de peptona de carne y dextrosa. La producción alcanza su punto máximo en el día dieciocho de incubación, con un título que alcanza un promedio de 77.5 µg/mL .
Métodos de producción industrial: La producción industrial de this compound implica procesos de fermentación a gran escala. El hongo se cultiva en biorreactores en condiciones controladas para maximizar el rendimiento. Luego, el compuesto se extrae y purifica utilizando técnicas cromatográficas estándar para lograr altos niveles de pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: La cercosporamida se somete a varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Se sabe que inhibe la proteína quinasa C en Candida albicans, lo que lleva a una fuerte actividad antifúngica .
Reactivos y condiciones comunes: El compuesto se prueba a menudo en combinación con compuestos de la clase de las equinocandinas, que inhiben la biosíntesis de la pared celular fúngica. Esta combinación mejora la actividad antifúngica de la this compound .
Principales productos formados: El principal producto formado a partir de las reacciones de la this compound es la inhibición del crecimiento y la viabilidad de los hongos. Esto se logra mediante la inhibición de la actividad de la proteína quinasa C, que es esencial para la biosíntesis de la pared celular fúngica .
Comparación Con Compuestos Similares
Phomodione: Another polyketide produced by Phoma sp.
Usnic Acid: A lichen-derived compound with antifungal and anticancer properties.
Dorsomorphin: A known inhibitor of bone morphogenetic protein receptor type I kinase activity.
Uniqueness: Cercosporamide is unique due to its dual activity as both an antifungal and anticancer agent. Its ability to inhibit protein kinase C and bone morphogenetic protein receptor type I kinase makes it a versatile compound for various scientific applications .
Propiedades
IUPAC Name |
(9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWLYFZWVLXQME-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=C2[C@@](C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927202 | |
| Record name | 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131436-22-1 | |
| Record name | (9aS)-8-Acetyl-9,9a-dihydro-1,3,7-trihydroxy-9a-methyl-9-oxo-4-dibenzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131436-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cercosporamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131436221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131436-22-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Cercosporamide is a potent inhibitor of several kinases, demonstrating a diverse range of interactions and downstream effects depending on the specific target:
- Bone Morphogenetic Protein Receptors (BMPRs): Cercosporamide directly inhibits the kinase activity of BMPR type I, also known as activin receptor-like kinases (ALKs) []. This inhibition disrupts the BMP/SMAD signaling pathway, preventing SMAD1/5 phosphorylation and downstream transcriptional activity []. In zebrafish embryos, this inhibition leads to developmental defects similar to those observed with genetic inactivation of BMPRs, such as lack of ventral fin [].
- MAP kinase interacting kinases (MNKs): Cercosporamide effectively inhibits MNK1/2, preventing the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) at serine 209 [, , , , , ]. This inhibition ultimately suppresses the translation of proteins involved in cell growth, survival, angiogenesis, and metastasis [, , , , ].
- Protein Kinase C (PKC1): In fungi, Cercosporamide acts as a selective and potent inhibitor of Pkc1, a key enzyme in the cell wall integrity pathway []. This inhibition disrupts cell wall biosynthesis and renders fungal cells more susceptible to cell wall stress [].
A: While the provided abstracts do not include comprehensive spectroscopic data, the molecular formula of Cercosporamide is C16H12O7 and its molecular weight is 316.26 g/mol. For detailed spectroscopic data, please refer to publications specifically focusing on the structural elucidation of Cercosporamide [].
ANone: The provided abstracts do not offer specific data on material compatibility or stability under various conditions. Further research focusing on these aspects is needed to fully understand the performance and applications of Cercosporamide in different settings.
A: Cercosporamide is not a catalyst. It functions as an inhibitor of various kinases, binding to and blocking the active site of these enzymes. Its selectivity profile varies depending on the specific kinase target. For example, it shows selectivity for fungal Pkc1 over mammalian counterparts [] and has demonstrated potent inhibition of MNK1/2 and BMPR type I with promising anti-cancer and anti-fibrotic potential [, , , , , , ].
A: While the provided abstracts do not delve into specific computational studies, they highlight the potential for such approaches. Molecular docking studies have been used to investigate the binding mode of Cercosporamide and its derivatives to targets like PKC1 and MCT8 [, ]. Further research using computational chemistry and modeling, including QSAR model development, could be valuable for optimizing the structure of Cercosporamide derivatives and for predicting their activity and selectivity profiles.
ANone: Research suggests that modifications to the Cercosporamide scaffold can significantly influence its activity, potency, and selectivity:
- Benzofuran core modifications: Studies on benzofuran-based Cercosporamide analogs have shown promising antiproliferative activity against non-small cell lung cancer cell lines [].
- Naphthalene C3 substitutions: Introducing different substituents at the naphthalene C3 position of Cercosporamide derivatives has been shown to significantly affect their maximal efficacy as PPARγ partial agonists [].
ANone: The provided abstracts do not specifically address the stability and formulation of Cercosporamide. Future research should focus on understanding its stability under various conditions, developing suitable formulations to enhance its solubility and bioavailability, and exploring strategies to overcome potential challenges associated with its delivery and therapeutic application.
A: Cercosporamide, originally identified as a natural antifungal metabolite from the fungus Cercosporidium henningsii [], has garnered increasing interest over the years due to its diverse biological activities:
- Early Studies: Initial research focused on elucidating its structure and antifungal properties against phytopathogenic fungi [, ].
- Kinase Inhibition: Subsequent studies unveiled its ability to inhibit various kinases, including PKC1 in fungi [, ], BMPR type I in zebrafish [], and MNK1/2 in mammalian cells [, , , , , ].
- Therapeutic Potential: This kinase inhibition profile has spurred research exploring its potential therapeutic applications in cancer [, , , , , ], fibrodysplasia ossificans progressiva [], diffuse intrinsic pontine glioma [], and diabetes [, ].
ANone: The study of Cercosporamide has fostered collaborations across various disciplines, including:
- Natural Product Chemistry: Isolation, structural elucidation, and synthesis of Cercosporamide and its derivatives [, , ].
- Biochemistry: Understanding its mechanism of action as a kinase inhibitor and its impact on downstream signaling pathways [, , , , , , , ].
- Cell Biology: Investigating its effects on cell proliferation, survival, differentiation, and other cellular processes [, , , , , ].
- ** Pharmacology:** Assessing its in vitro and in vivo efficacy, pharmacokinetic properties, and potential therapeutic applications [, , , , , , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



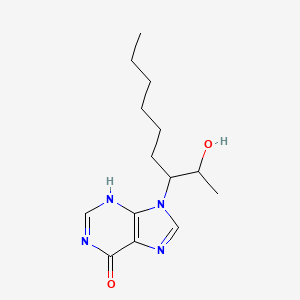
![ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662769.png)
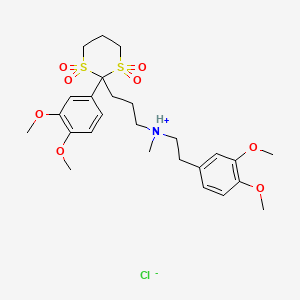
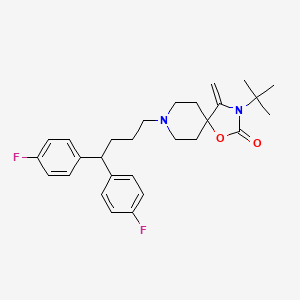
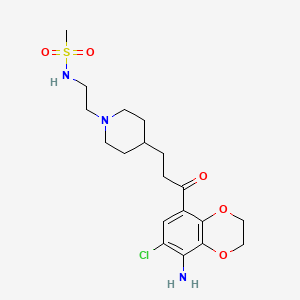
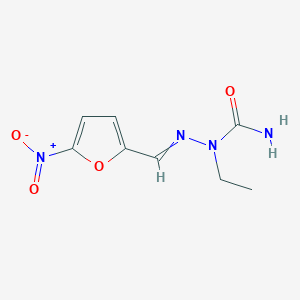
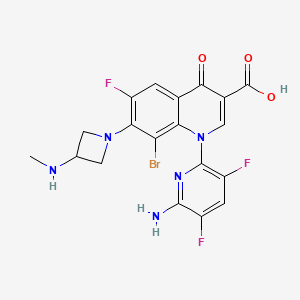
![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B1662777.png)
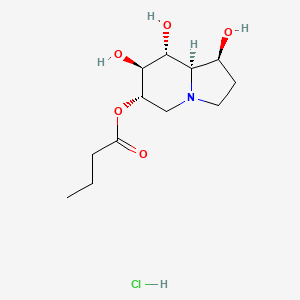
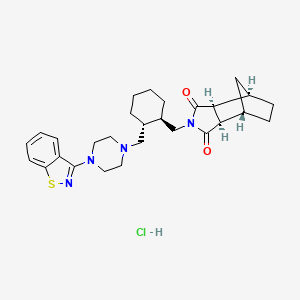
![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)
